molecular formula C3H2O4 B6150256 1,3-Dioxolane-2,4-dione CAS No. 31517-02-9

1,3-Dioxolane-2,4-dione

Cat. No. B6150256
CAS RN: 31517-02-9
M. Wt: 102.05 g/mol
InChI Key: BQKCJNGDDGMGEN-UHFFFAOYSA-N
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Description

1,3-Dioxolane-2,4-dione, also known as 2,4-dioxane-1,3-dione, is an organic compound that has been widely studied for its various applications in science and industry. It is a cyclic ketone with two oxygen atoms and two carbon atoms, and is a colorless, volatile liquid. Its chemical formula is C2H2O2, and its molecular weight is 74.04 g/mol. This compound is a highly reactive compound and is used in a variety of synthetic and analytical applications.

Scientific Research Applications

1,3-Dioxolane-2,4-dione is widely used in scientific research due to its unique properties. It is used as a reagent in various organic syntheses, such as the synthesis of cyclic ketones, alcohols, and amines. Additionally, it is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in the synthesis of polymers and as a solvent in various chemical reactions.

Mechanism of Action

1,3-Dioxolane-2,4-dione is a highly reactive compound, and its mechanism of action is related to its ability to undergo a variety of chemical reactions. It can act as a nucleophile, forming covalent bonds with electrophiles such as carbonyl compounds. Additionally, it can act as an oxidizing agent, oxidizing aldehydes and ketones to their corresponding carboxylic acids. It can also act as a reducing agent, reducing nitriles to amines.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antifungal activity, and it has been used as an insecticide to control aphids and other pests. Additionally, it has been studied for its potential anti-cancer properties, and it has been shown to inhibit the growth of cancer cells. It has also been studied for its potential anti-inflammatory effects, and it has been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

1,3-Dioxolane-2,4-dione has many advantages for laboratory experiments. It is a highly reactive compound and is easily synthesized from readily available starting materials. Additionally, it is relatively stable and has a low boiling point, making it ideal for use in various chemical reactions. However, it is also a highly toxic compound, and it should be handled with caution in the laboratory.

Future Directions

1,3-Dioxolane-2,4-dione has many potential applications in science and industry, and there are a number of future directions for its use. It could be used to develop new pharmaceuticals and agrochemicals, as well as new polymers and other organic compounds. Additionally, it could be used to develop new methods for synthesizing compounds, as well as new methods for detecting and quantifying compounds. Finally, it could be used to develop new methods for controlling pests and diseases, as well as new methods for treating cancer and other diseases.

Synthesis Methods

1,3-Dioxolane-2,4-dione can be synthesized through a variety of methods, including the reaction of 1,3-dioxolane with a strong base such as sodium hydroxide or potassium hydroxide. It can also be synthesized by the reaction of 1,3-dioxolane with an aldehyde such as formaldehyde or acetaldehyde. Additionally, this compound can be synthesized from the reaction of 1,3-dioxolane with an acid such as hydrochloric acid or sulfuric acid.

properties

IUPAC Name

1,3-dioxolane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2O4/c4-2-1-6-3(5)7-2/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQKCJNGDDGMGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510060
Record name 1,3-Dioxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31517-02-9
Record name 1,3-Dioxolane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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